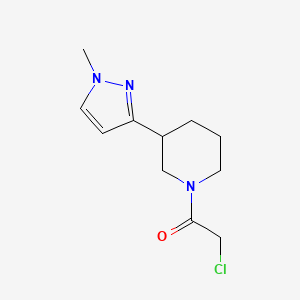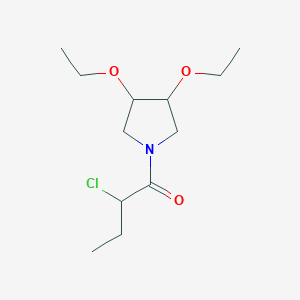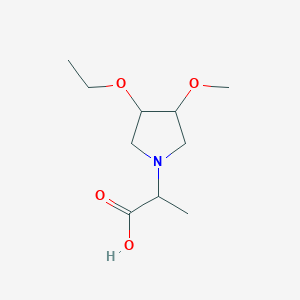
2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
The compound “2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one” is a complex organic molecule that contains a pyrazole ring and a piperidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Piperidine is a heterocyclic organic compound, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an X-ray crystallography study, it’s challenging to provide an accurate molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, and reactions at the 3-position carbon . Piperidines can undergo reactions like N-alkylation and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the polar pyrazole and piperidine rings might increase its solubility in polar solvents .Applications De Recherche Scientifique
Aurora Kinase Inhibition for Cancer Treatment
Compounds structurally related to 2-chloro-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethan-1-one have been studied for their potential as Aurora kinase inhibitors, which could be useful in treating cancer. These compounds inhibit Aurora A, a protein implicated in the mitotic processes of cell division, making them promising candidates for anti-cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Polyfunctional Pyrazolyl Substituted Pyridines
Research has shown the utility of related compounds in the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. These synthesized compounds have potential applications in developing new materials with unique chemical properties (F. Latif, E. A. E. Rady, Dietrich Döupp, 2003).
Fungicidal and Antiviral Activities
The synthesis and biological activity evaluation of a compound closely related to the query molecule revealed good fungicidal and antiviral activities, suggesting potential use in developing new antiviral agents (Li et al., 2015).
Molecular Structure Studies for Drug Development
Research into related compounds has contributed to the understanding of molecular structures, which is crucial for drug development. Studies have included crystal structure analysis, computational studies, and biological activity assessments, aiding in the design of molecules with desired pharmacological profiles (Li-qun Shen et al., 2012).
Chemical Sensing Applications
Another area of application is the development of chemical sensors. Compounds with similar structures have been used to create colorimetric fluorescent probes for the selective detection of metal ions such as Zn2+, demonstrating the potential for environmental monitoring and biomedical diagnostics (G. Kasirajan et al., 2017).
Mécanisme D'action
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active molecules. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Mode of action
For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, leading to therapeutic effects .
Biochemical pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Given the biological activities associated with other pyrazole derivatives, it’s possible that this compound could influence a variety of biochemical processes .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, pyrazole derivatives can have a wide range of effects due to their ability to interact with various biological targets .
Propriétés
IUPAC Name |
2-chloro-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-14-6-4-10(13-14)9-3-2-5-15(8-9)11(16)7-12/h4,6,9H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWZRWNPYMOHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1478020.png)
![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetic acid](/img/structure/B1478022.png)
![3-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1478024.png)


![2-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1478029.png)
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B1478031.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-amine](/img/structure/B1478034.png)





